molecular formula C11H12O B187075 3-Methyl-3-phenylcyclobutan-1-one CAS No. 151990-53-3

3-Methyl-3-phenylcyclobutan-1-one

Cat. No.: B187075
CAS No.: 151990-53-3
M. Wt: 160.21 g/mol
InChI Key: NBKYQUHYCYKGAQ-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylcyclobutan-1-one is an organic compound with the molecular formula C11H12O. It is a cyclobutanone derivative, characterized by a cyclobutane ring substituted with a methyl group and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

3-Methyl-3-phenylcyclobutan-1-one has several applications in scientific research:

Safety and Hazards

3-Methyl-3-phenylcyclobutan-1-one is classified under GHS07 for safety. The hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3-phenylcyclobutan-1-one can be synthesized through several methods. One common route involves the reaction of 2-aminopyridine, Wilkinson’s catalyst, and benzoic acid in para-xylene at 150°C for 22.5 hours under an inert atmosphere using Schlenk techniques. This is followed by treatment with hydrochloric acid in water at 20°C for 1.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial applications with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-phenylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under various conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or hydroxylated derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-3-phenylcyclobutan-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained cyclobutane ring, which makes it susceptible to ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylcyclobutan-1-one: Similar structure but lacks the methyl group.

    Cyclobutanone: The parent compound without any substituents.

    3-Methylcyclobutan-1-one: Lacks the phenyl group.

Uniqueness

3-Methyl-3-phenylcyclobutan-1-one is unique due to the presence of both a phenyl and a methyl group on the cyclobutane ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-methyl-3-phenylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKYQUHYCYKGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151990-53-3
Record name 3-methyl-3-phenylcyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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